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Foreword: Navigating Stereochemistry and CAS
Identification
This guide focuses on the chiral amino alcohol, 2-Amino-2-(4-fluorophenyl)ethanol. It is critical

to address a common point of confusion regarding its stereoisomers and their corresponding

Chemical Abstracts Service (CAS) numbers. The user-specified CAS number, 174770-74-2,

predominantly refers to the (R)-enantiomer in scientific literature and commercial databases.[1]

[2][3] The (S)-enantiomer is often cited under CAS number 325152-98-5.[4] The racemic

mixture, containing both enantiomers, is identified by CAS number 140373-17-7. This guide will

cover the fundamental properties and applications applicable to the core molecular structure,

while providing specific details for the stereoisomers where relevant.

Section 1: Core Compound Profile and Strategic
Importance
(S)-2-Amino-2-(4-fluorophenyl)ethanol is a synthetically valuable chiral amino alcohol. Its

structure, featuring a primary alcohol and a primary amine attached to the same stereocenter,

which is further connected to a fluorinated phenyl ring, makes it a privileged scaffold in
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medicinal chemistry.[5][6] Chiral 1,2-amino alcohols are foundational components in a multitude

of biologically active molecules, serving as key intermediates in the synthesis of

pharmaceuticals and as chiral ligands in asymmetric catalysis.[7][8] The presence of a fluorine

atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic

properties, such as metabolic stability and binding affinity, making this compound particularly

relevant for drug discovery programs.

Table 1: Physicochemical Properties of 2-Amino-2-(4-fluorophenyl)ethanol

Property Value Source(s)

CAS Number 174770-74-2 ((R)-enantiomer) [1][9]

Molecular Formula C₈H₁₀FNO [2]

Molecular Weight 155.17 g/mol [4]

Appearance Off-white to light yellow solid [3]

Melting Point 68-79°C [1]

Boiling Point 287.4±25.0 °C (Predicted) [3]

Density 1.208±0.06 g/cm³ (Predicted) [3]

Optical Rotation
[α]²⁴/D = -14.7° (c=1% in

Methanol) for (R)-enantiomer
[1]

Storage
2-8°C, protect from light, store

under inert atmosphere
[3]

Section 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of modern organic

chemistry. The challenge lies in controlling the stereochemistry of the two adjacent functional

groups. Several robust strategies have been developed to achieve this.

Overview of Synthetic Strategies
Asymmetric Hydrogenation: A powerful method involves the catalytic asymmetric

hydrogenation of α-amino ketones. This approach utilizes chiral metal catalysts, such as
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those based on iridium or ruthenium, to deliver hydrogen selectively to one face of the

ketone, establishing the desired stereocenter with high enantiomeric excess (ee).[10][11]

Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a

green and highly selective alternative.[12] Whole-cell biocatalysts can reduce prochiral

ketones with exceptional enantioselectivity (>99% ee), often under mild, aqueous conditions.

[12][13] This method circumvents the need for heavy metal catalysts and

protection/deprotection steps.

Chiral Auxiliaries: Classic organic synthesis techniques often employ chiral auxiliaries, such

as pseudoephedrine.[5][6] The auxiliary directs the stereochemical outcome of a reaction

and is subsequently cleaved to yield the enantiopure product.

Reduction of Chiral Precursors: A direct and efficient route involves the reduction of a readily

available chiral precursor, such as an amino acid. This strategy leverages the existing

stereocenter of the starting material.

Recommended Protocol: Reduction of (R)-4-
Fluorophenylglycine
This protocol describes the synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol via the

reduction of the corresponding amino acid, a method noted for its straightforward execution

and high fidelity in transferring stereochemistry.[3]

Workflow Diagram: Synthesis via Amino Acid Reduction
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Caption: Synthesis workflow for (R)-2-Amino-2-(4-fluorophenyl)ethanol.
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Step-by-Step Methodology:

Reaction Setup: To a stirred solution of lithium aluminium hydride (LiAlH₄) (1.0 M in THF, 2.0

eq.) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0°C

using an ice bath.

Substrate Addition: Add (R)-4-fluorophenylglycine (1.0 eq.) portion-wise over approximately 1

hour. This controlled addition is crucial to manage the exothermic reaction.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Stir the reaction for 16 hours to ensure complete

reduction of the carboxylic acid.

Work-up (Quenching): Carefully cool the reaction mixture back to 0°C. Sequentially and

slowly add water (X mL per X g of LiAlH₄), followed by 4 N sodium hydroxide solution (X mL

per X g of LiAlH₄), and finally more water (3X mL per X g of LiAlH₄). This procedure, known

as the Fieser work-up, is designed to precipitate aluminum salts into a filterable solid.

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash

the filter cake thoroughly with additional THF or ethyl acetate.

Purification: Combine the organic filtrates and concentrate them under reduced pressure.

The resulting crude product can be purified by column chromatography on silica gel if

necessary to yield the pure amino alcohol.

Section 3: Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity

of the final product.

Table 2: Key Analytical Parameters and Expected Results
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Technique Parameter Expected Result

¹H NMR
Chemical Shift (δ), Multiplicity,

Integration

Phenyl protons (~7.0-7.4 ppm),

benzylic proton (~4.0-4.2

ppm), methylene protons

(~3.5-3.8 ppm), and

exchangeable amine/hydroxyl

protons.

¹³C NMR Chemical Shift (δ)

Aromatic carbons (including a

C-F coupled doublet), benzylic

carbon (~58-60 ppm), and

methylene carbon (~65-67

ppm).

Mass Spec. Molecular Ion Peak ([M+H]⁺) Expected m/z of 156.0819.[14]

Chiral HPLC Enantiomeric Excess (% ee)

Separation of (R) and (S)

enantiomers on a chiral

stationary phase to quantify

the enantiomeric purity.

Optical Rotation Specific Rotation [α]

A non-zero value confirming

the presence of a single

enantiomer (e.g., -14.7° for the

(R)-enantiomer).[1]

Section 4: Applications in Drug Discovery and
Asymmetric Synthesis
The utility of (S)-2-Amino-2-(4-fluorophenyl)ethanol stems from its dual functionality and

defined stereochemistry, making it a valuable chiral building block.

Synthesis of Bioactive Molecules: The 1,2-amino alcohol motif is present in numerous drugs.

This compound can serve as a direct precursor or key intermediate. For example, it can be

used to synthesize chiral oxazolidinones, which are important pharmacophores and can also

act as chiral auxiliaries in other synthetic transformations.[15]
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Chiral Ligand Synthesis: The nitrogen and oxygen atoms can coordinate to metal centers,

making it an excellent scaffold for developing new chiral ligands for asymmetric catalysis.

These ligands are instrumental in creating other chiral molecules with high selectivity.[16]

Fragment-Based Drug Discovery (FBDD): As a small, fluorinated molecule with defined 3D

geometry and hydrogen bonding capabilities, it is an ideal candidate for FBDD screening

libraries to identify initial hits against therapeutic targets.

Diagram: Role as a Chiral Building Block
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Caption: Hypothetical pathway using the title compound to form a complex target.
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Section 5: Safety, Handling, and Storage
Proper handling of (S)-2-Amino-2-(4-fluorophenyl)ethanol is essential to ensure laboratory

safety. The following information is synthesized from safety data sheets (SDS) of the

compound and its close analogs.[17]

Table 3: Hazard Identification and Safety Precautions

Hazard Category GHS Statement Precautionary Measures

Acute Toxicity H302: Harmful if swallowed.

Do not eat, drink, or smoke

when using this product. Wash

hands thoroughly after

handling.

Skin Irritation H315: Causes skin irritation.

Wear protective gloves and

clothing. Wash skin thoroughly

with soap and water if contact

occurs.

Eye Irritation
H319: Causes serious eye

irritation.

Wear safety glasses with side-

shields or goggles. If in eyes,

rinse cautiously with water for

several minutes.

Respiratory Irrit.
H335: May cause respiratory

irritation.

Avoid breathing dust. Use only

in a well-ventilated area or with

a fume hood.

Standard Laboratory Handling Protocol
Engineering Controls: Conduct all manipulations of the solid compound within a certified

chemical fume hood to prevent inhalation of dust.

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and

chemical safety goggles at all times.

Dispensing: When weighing and transferring the solid, use anti-static spatulas and weighing

boats to minimize dust generation.
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Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material

and place it in a sealed container for disposal. Clean the area with a wet cloth.

Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark

place.[3] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is

recommended.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 6: Conclusion
(S)-2-Amino-2-(4-fluorophenyl)ethanol, along with its enantiomer, represents a high-value

chiral building block for the scientific community. Its well-defined stereochemistry and the

strategic placement of a fluorine atom provide significant advantages for the synthesis of

complex, biologically active molecules. Through robust synthetic methods, such as the

reduction of chiral amino acids or biocatalytic approaches, this compound can be accessed in

high enantiomeric purity. A thorough understanding of its properties, applications, and handling

requirements, as outlined in this guide, enables researchers to fully leverage its potential in

advancing the fields of drug discovery and asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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